molecular formula C21H22Cl2N2O2S B301752 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B301752
M. Wt: 437.4 g/mol
InChI Key: MWZUIROGVOFBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease.

Mechanism of Action

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a selective antagonist of the GABA-A alpha5 receptor subtype. The GABA-A alpha5 receptor is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory. By selectively blocking the GABA-A alpha5 receptor, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to improve cognitive function and memory in preclinical models. It has also been shown to increase the activity of the hippocampus, as measured by changes in brain waves. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has a good safety profile and tolerability in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for lab experiments. It has a high purity and yield, making it easy to synthesize in large quantities. It has a good safety profile and tolerability, allowing for long-term studies in animals. However, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is still in the preclinical stage of development, and its efficacy and safety in humans are yet to be established.

Future Directions

There are several future directions for the research and development of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide. One direction is to further investigate its mechanism of action and its effects on other brain regions and neurotransmitter systems. Another direction is to conduct clinical trials to establish its safety and efficacy in humans. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide could be combined with other drugs or therapies for the treatment of cognitive disorders. Overall, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of cognitive disorders.

Synthesis Methods

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves a multi-step process that begins with the reaction of tert-butylamine with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the tert-butylamino derivative. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form the final product, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied in preclinical models for the treatment of cognitive disorders such as Alzheimer's disease. It has shown promising results in improving cognitive function and memory in animal models. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a good safety profile and tolerability in preclinical studies.

properties

Product Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Molecular Formula

C21H22Cl2N2O2S

Molecular Weight

437.4 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C21H22Cl2N2O2S/c1-21(2,3)12-4-6-14-15(10-24)20(28-18(14)8-12)25-19(26)11-27-17-7-5-13(22)9-16(17)23/h5,7,9,12H,4,6,8,11H2,1-3H3,(H,25,26)

InChI Key

MWZUIROGVOFBTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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